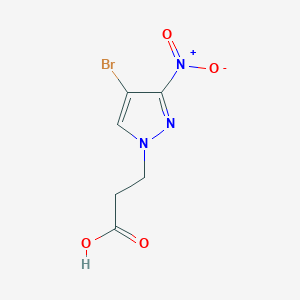

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole-based derivative with a bromo (-Br) and nitro (-NO₂) group at positions 4 and 3 of the pyrazole ring, respectively, and a propanoic acid (-CH₂CH₂COOH) side chain at position 1. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatile biological activities, including kinase inhibition, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

3-(4-bromo-3-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMXTQHEZQCMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Nitration: The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Introduction of the propanoic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Products may include nitroso derivatives or other oxidized forms.

Reduction: Amino derivatives are the primary products.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid and its derivatives depends on their specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid with structurally related pyrazole derivatives:

Key Findings

In contrast, sulfonamide-containing derivatives (e.g., compound 17 in ) are associated with antimicrobial activity due to their enzyme-inhibiting properties . Trifluoromethyl (-CF₃) in the compound from improves metabolic stability and lipophilicity, making it relevant for agrochemicals .

Stereochemical Influence: The (3R)-configured amino acid in highlights the role of chirality in drug design, as stereochemistry can dictate binding affinity to biological targets . The target compound lacks chiral centers, simplifying synthesis but limiting enantiomer-specific applications.

Biological Activity Trends :

- Bromo-substituted pyrazoles (common in all compared compounds) are frequently used in halogen bonding for protein-ligand interactions.

- Nitro groups may confer mutagenic risks, possibly explaining the discontinued status of the target compound despite its reactivity .

Data Table: Physicochemical Properties

Biological Activity

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of both a bromine atom and a nitro group attached to the pyrazole ring, along with a propanoic acid moiety. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Bromination : The pyrazole ring is brominated using bromine or a brominating agent.

- Nitration : The brominated pyrazole undergoes nitration with concentrated nitric acid and sulfuric acid.

- Introduction of Propanoic Acid : A nucleophilic substitution reaction introduces the propanoic acid moiety.

This synthesis pathway highlights the compound's potential for further derivatization, which may enhance its biological activity .

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Activity : Compounds in this class have shown promising results in reducing inflammation. For example, derivatives have been tested in carrageenan-induced edema models, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Effects : Studies have reported that pyrazole derivatives possess antimicrobial properties against various bacterial strains like Escherichia coli and Staphylococcus aureus. The presence of halogen atoms (bromine in this case) may enhance these effects .

- Antitumor Activity : Some pyrazole derivatives have been evaluated for their anticancer properties, showing potential in inhibiting tumor growth in vitro and in vivo .

Case Study 1: Anti-inflammatory Activity

In a study by Selvam et al., a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Study 2: Antimicrobial Evaluation

Burguete et al. synthesized various pyrazole derivatives, including those with nitro and bromo substitutions, and tested them against multiple bacterial strains. Results indicated that certain compounds had significant antimicrobial activity at low concentrations, suggesting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both bromine and nitro groups | Anti-inflammatory, antimicrobial |

| 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | Lacks nitro group; may show different reactivity | Limited biological activity |

| 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid | Lacks bromine; affects binding properties | Moderate anti-inflammatory effects |

The unique combination of functional groups in this compound enhances its reactivity and potential applications compared to other similar compounds .

Q & A

Q. How can structure-activity relationships (SAR) guide medicinal chemistry optimization?

- Methodological Answer :

- Pharmacophore Mapping : Identify essential moieties (e.g., nitro for electron withdrawal, carboxylic acid for solubility) .

- Metabolic Stability : Modify the propanoic acid moiety (e.g., ester prodrugs) to enhance bioavailability .

- Toxicity Profiling : Use in vitro assays (e.g., hERG inhibition) to eliminate cardiotoxic candidates early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.